ethyl 1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indole-3-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
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Indole Core: : The central part of the molecule is the indole ring, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. This indole scaffold is found in various natural products and pharmaceuticals due to its diverse biological activities.
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Substituents
Ethyl Group (C2H5): Attached to the nitrogen atom of the indole ring, the ethyl group provides a lipophilic character.
4-Bromophenyl Group: Substituted at position 1 of the indole ring, this group enhances the compound’s reactivity and influences its pharmacological properties.
Ethoxy Group (C2H5O): Linked to the indole nitrogen, the ethoxy group contributes to solubility and stability.
Carboxylate Group (COO-): Positioned at the C3 position, this functional group imparts acidity and plays a role in binding interactions.
Preparation Methods
Synthetic Routes:
Nucleophilic Substitution:
Industrial Production:
- While not widely produced industrially, the compound can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The ethyl group can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The bromine atom can undergo substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products: Various derivatives based on the substitution pattern.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigate its effects on cellular processes, receptors, and enzymes.
Drug Development: May serve as a lead compound for designing new drugs.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H20BrNO3 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-ethoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrNO3/c1-4-24-16-10-11-18-17(12-16)19(20(23)25-5-2)13(3)22(18)15-8-6-14(21)7-9-15/h6-12H,4-5H2,1-3H3 |
InChI Key |
ZCLYCVJCDDFNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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